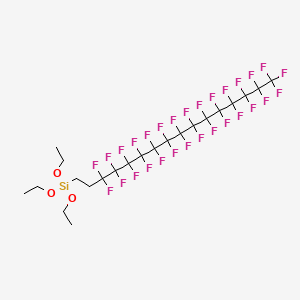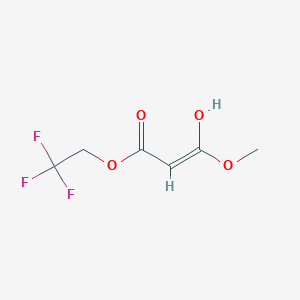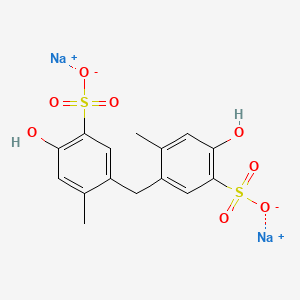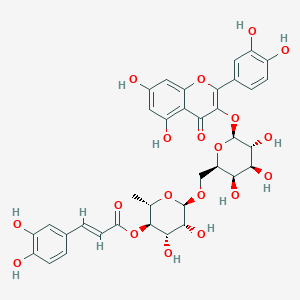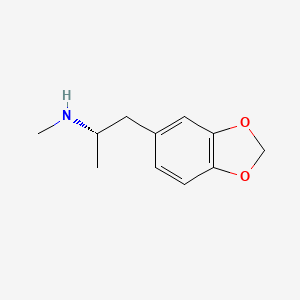
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a 1,3-benzodioxole ring attached to a propan-2-amine backbone with an N-methyl substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine typically involves the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Attachment of the propan-2-amine backbone: The 1,3-benzodioxole intermediate is then reacted with a suitable halogenated propan-2-amine derivative, such as 2-bromo-1-phenylpropan-2-amine, in the presence of a base like potassium carbonate.
N-methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
科学的研究の応用
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine involves its interaction with various molecular targets, including:
Neurotransmitter receptors: The compound binds to and modulates the activity of serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmission.
Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
Signaling pathways: The compound can influence intracellular signaling pathways, affecting cellular responses and functions.
類似化合物との比較
Similar Compounds
(2S)-1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine: Similar structure with an ethyl group instead of a methyl group.
(2S)-1-(1,3-benzodioxol-5-yl)-N-isopropylpropan-2-amine: Similar structure with an isopropyl group instead of a methyl group.
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine: Similar structure with a butan-2-amine backbone.
Uniqueness
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its N-methyl substitution plays a crucial role in its interaction with molecular targets and its overall biological activity.
特性
CAS番号 |
66142-89-0 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/t8-/m0/s1 |
InChIキー |
SHXWCVYOXRDMCX-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)NC |
正規SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


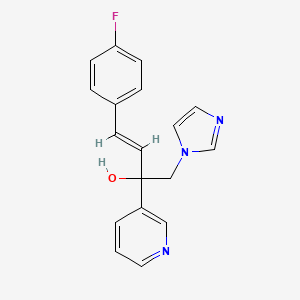
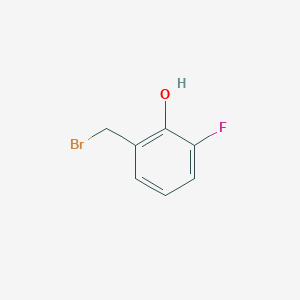


![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
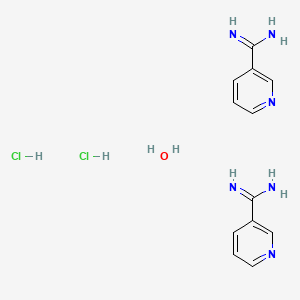
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)

